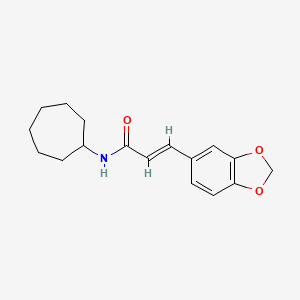

![molecular formula C19H18FNO3 B5572779 4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Analgesic and Opioid Receptor Agonism

Spiro compounds have been investigated for their analgesic properties and opioid receptor agonism. Cebranopadol, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, is highlighted for its favorable in vitro and in vivo pharmacological properties, currently in clinical development for treating severe chronic nociceptive and neuropathic pain (Schunk et al., 2014).

Antimycobacterial Activity

Research into spiro-piperidin-4-ones demonstrates their efficacy against Mycobacterium tuberculosis, with certain compounds showing significant in vitro activity and potential as antimycobacterial agents (Kumar et al., 2008).

PARP-1 Inhibition for Cancer Therapy

Spiro[quinazoline-2,1'-cyclohexane] derivatives have been designed as effective PARP-1 inhibitors, showing promise in anti-proliferative activity against human breast carcinoma cells. This suggests their utility in designing new classes of cancer therapeutics (Amin et al., 2013).

Anticancer Activity

The synthesis and evaluation of di-spirooxindole analogs, with structures combining oxindole and cyclohexanone moieties, have shown significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of spiro compounds in oncology (Al‐Majid et al., 2021).

Fluorophore Development for Heavy Metal Imaging

Innovative work on spiro compounds has also extended to materials science, where spiro[fluorene-9,9'-xanthene] and cyanopyridone functionalities were combined to create efficient fluorophores for selective imaging of heavy metals in living cells, demonstrating the versatility of spiro compounds beyond pharmacological applications (Aslam et al., 2021).

Propiedades

IUPAC Name |

4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3/c20-14-6-4-13(5-7-14)18(22)21-15-8-9-16-17(12-15)24-19(23-16)10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGYFFTVBJSGFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5572719.png)

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

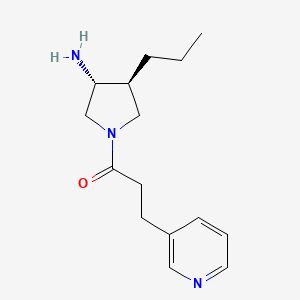

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)

![N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide](/img/structure/B5572758.png)

![N'-(2-furylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5572768.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)